N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
N-[2-(Morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a quinoline-based small molecule featuring a morpholine-ethylamine side chain and a thiophene substituent at the C2 position of the quinoline core. The morpholine moiety enhances solubility and modulates pharmacokinetic properties, while the thiophene group contributes to π-π stacking interactions in biological targets. This compound’s synthesis likely involves coupling 2-(thiophen-2-yl)quinoline-4-carboxylic acid with 2-morpholinoethylamine using peptide coupling reagents like EDC/HOBt or PyBOP, as seen in analogous syntheses .
Properties
CAS No. |
5693-51-6 |
|---|---|
Molecular Formula |
C20H21N3O2S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c24-20(21-7-8-23-9-11-25-12-10-23)16-14-18(19-6-3-13-26-19)22-17-5-2-1-4-15(16)17/h1-6,13-14H,7-12H2,(H,21,24) |
InChI Key |
ZPILGSPMKDTNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction with Thiophene-Containing Precursors
The Pfitzinger reaction is widely employed for quinoline-4-carboxylic acid synthesis. For this compound, 2-thiophenecarboxaldehyde reacts with isatin derivatives under basic conditions:
Conditions :
Doebner-Miller Cyclization
Alternative routes use β-ketoesters and aniline derivatives bearing thiophene groups:
Optimization :
Introduction of the Morpholine-Ethylamine Side Chain
Synthesis of 2-(Morpholin-4-yl)ethylamine
Method A : Alkylation of morpholine with aziridine:
Method B : Chloroethylamine hydrochloride route:
Amide Bond Formation
Carboxylic Acid Activation
The quinoline-4-carboxylic acid is converted to its acyl chloride using thionyl chloride:
Coupling with 2-(Morpholin-4-yl)ethylamine
The acyl chloride reacts with the amine under Schotten-Baumann conditions:
Alternative Coupling Reagents :
Integrated Synthetic Protocols
One-Pot Three-Component Assembly
A streamlined approach combines quinoline formation and amide coupling:
Modular Approach with Intermediate Isolation
Step 1 : Synthesize 2-(thiophen-2-yl)quinoline-4-carboxylic acid (72% yield).
Step 2 : Prepare 2-(morpholin-4-yl)ethylamine (84% yield).
Step 3 : Couple via TBTU (90% yield).
Overall Yield : 54%.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has shown promising anticancer properties across various studies:
- Mechanism of Action: The compound exhibits antiproliferative activity against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR3 (breast cancer) cells. It is believed to induce apoptosis and inhibit key signaling pathways involved in tumor growth .
- Case Study: In a study evaluating quinoline derivatives, this compound was identified as having significant activity against cancer cell lines with IC50 values in the low micromolar range .
2. Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens:
- Antibacterial and Antifungal Activity: Research indicates that derivatives of quinoline compounds, including this compound, exhibit potent antibacterial and antifungal properties .
3. Antiparasitic Effects
There is evidence suggesting that this compound may be effective against parasitic infections:
- Malaria Treatment: Similar quinoline derivatives have been studied for their efficacy against chloroquine-resistant malaria strains, highlighting the potential of this compound in antiparasitic therapy .
Synthesis Techniques
The synthesis of this compound typically involves several steps:
- Formation of Quinoline Core: The initial step involves the synthesis of the quinoline framework through cyclization reactions.
- Side Chain Attachment: The morpholine and thiophene groups are introduced via amide coupling reactions, which are crucial for enhancing biological activity .
- Characterization: The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .
Therapeutic Potential
The diverse biological activities of this compound suggest its potential in multiple therapeutic areas:
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the morpholine moiety can enhance solubility and bioavailability. The thiophene ring may contribute to the compound’s electronic properties, making it useful in materials science applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Modifications
The pharmacological profile of quinoline-4-carboxamides is highly sensitive to substituents at the C2 position and the nature of the amide side chain. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Quinoline-4-carboxamide Derivatives
Key Research Findings and Limitations
Morpholine’s Role : The morpholine-ethyl group balances lipophilicity and solubility, critical for oral bioavailability. However, excessive polarity may limit blood-brain barrier penetration .
Thiophene vs. Phenyl : Thiophene’s electron-rich nature enhances interactions with aromatic residues in enzyme active sites but may reduce metabolic stability compared to phenyl .
Stability Issues: Compounds like (Z)-2-(4-oxopent-2-enoyl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide () degrade in organic solvents, highlighting the need for stabilized formulations .
Biological Activity
N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with a morpholine group and a thiophenyl moiety. The synthesis typically involves multi-step reactions including amide coupling and various substitution reactions to optimize biological activity. For instance, the introduction of different substituents at the 2-position of the quinoline ring has been shown to influence its pharmacological properties significantly .
Antiviral Activity
Research indicates that quinoline derivatives, including this compound, exhibit potent antiviral properties. A study highlighted the effectiveness of several quinoline analogs against viral infections, emphasizing their potential as therapeutic agents. The structure-activity relationship (SAR) analysis revealed that specific substitutions enhance antiviral efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, quinoline derivatives have demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values for selected compounds in comparison to established anticancer agents are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | |
| Combretastatin A4 | MCF-7 | 0.79 | |
| Compound X (example) | HeLa | 1.47 |
The mechanism of action appears to involve the induction of apoptosis through pathways involving p53 expression and caspase activation . Molecular docking studies have suggested that these compounds interact favorably with target proteins involved in cell proliferation and survival.
Antimicrobial Activity
In addition to antiviral and anticancer activities, this compound has shown promising antimicrobial effects. Studies have reported its efficacy against bacterial strains, with IC50 values indicating potent inhibition of growth. The compound's lipophilicity contributes to its ability to penetrate bacterial membranes effectively .
Case Studies
Several case studies have illustrated the therapeutic potential of quinoline derivatives:
- Antiviral Screening : A study screened various quinoline derivatives against viral replication and found that specific modifications led to enhanced activity against influenza viruses.
- Cancer Cell Line Evaluation : In vitro studies on MCF-7 and HeLa cells demonstrated that the compound induced significant cell cycle arrest at G0-G1 phase, suggesting potential for further development as an anticancer agent.
- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed effective inhibition against Mycobacterium species, highlighting its potential role in treating resistant infections .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide?
Answer:
The synthesis typically involves:
- Quinoline core formation : Friedländer condensation of 2-aminobenzophenone derivatives with ketones (e.g., thiophen-2-yl-acetylene) under acidic conditions to yield the quinoline scaffold .
- Carboxamide coupling : Activation of the quinoline-4-carboxylic acid intermediate using coupling agents like PyBOP or HATU in anhydrous DMF, followed by reaction with 2-(morpholin-4-yl)ethylamine . Post-coupling purification via column chromatography or preparative HPLC (C18 column, MeCN/H2O gradient) ensures high purity .
- Critical parameters : Strict anhydrous conditions, stoichiometric control of coupling agents, and inert atmosphere (N2/Ar) to prevent side reactions .
Basic: How is structural confirmation and purity assessment performed for this compound?
Answer:
- Structural characterization :
- Purity analysis :
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Modification strategies :
- Quinoline substituents : Introduce electron-withdrawing groups (e.g., -CF3) at the 6-position to enhance DNA intercalation potency .
- Morpholine ring : Replace morpholine with piperazine or thiomorpholine to improve solubility and metabolic stability .
- Thiophene replacement : Substitute thiophene with furan or pyridine to modulate hydrophobic interactions with target enzymes .
- Validation :
Advanced: How to address contradictions in reported biological activity data?
Answer:
- Experimental replication :
- Data reconciliation :
Advanced: What methodologies assess metabolic stability and cytochrome P450 interactions?
Answer:
- In vitro metabolism :
- Metabolite identification :
Advanced: How to resolve crystallization challenges for X-ray diffraction studies?
Answer:
- Co-crystallization : Use protein targets (e.g., kinases) in complex with the compound; optimize buffer conditions (pH 6.5–7.5, PEG 3350 precipitant) .
- Small-molecule crystallization :
Advanced: What analytical techniques quantify DNA-binding affinity and mechanism?
Answer:
- Fluorescence intercalator displacement (FID) : Use ethidium bromide as a probe; calculate Kd from displacement curves .
- Circular dichroism (CD) : Monitor DNA helix distortion (e.g., B-to-Z transition) at 245–295 nm .
- Molecular dynamics (MD) simulations : Analyze binding modes (e.g., minor groove vs. intercalation) using AMBER force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
